molecular formula C12H20N2S B13269985 [(1-Ethylpyrrolidin-2-YL)methyl](thiophen-3-ylmethyl)amine

[(1-Ethylpyrrolidin-2-YL)methyl](thiophen-3-ylmethyl)amine

Cat. No.: B13269985
M. Wt: 224.37 g/mol
InChI Key: SYUIQOKREHTDHS-UHFFFAOYSA-N
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Description

(1-Ethylpyrrolidin-2-YL)methylamine is an organic compound that features a pyrrolidine ring substituted with an ethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylpyrrolidin-2-YL)methylamine typically involves the reaction of 1-ethyl-2-pyrrolidinylmethanamine with thiophen-3-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(1-Ethylpyrrolidin-2-YL)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine products depending on the nucleophile used.

Scientific Research Applications

(1-Ethylpyrrolidin-2-YL)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (1-Ethylpyrrolidin-2-YL)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1-Ethylpyrrolidin-2-YL)methylamine
  • 2-(Aminomethyl)-1-ethylpyrrolidine
  • 2-methyl-3-(pyrrolidin-1-yl)propan-1-amine

Uniqueness

(1-Ethylpyrrolidin-2-YL)methylamine is unique due to the presence of both a pyrrolidine and a thiophene ring in its structure. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H20N2S

Molecular Weight

224.37 g/mol

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-(thiophen-3-ylmethyl)methanamine

InChI

InChI=1S/C12H20N2S/c1-2-14-6-3-4-12(14)9-13-8-11-5-7-15-10-11/h5,7,10,12-13H,2-4,6,8-9H2,1H3

InChI Key

SYUIQOKREHTDHS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNCC2=CSC=C2

Origin of Product

United States

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